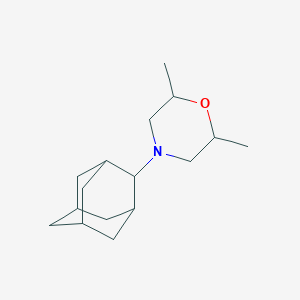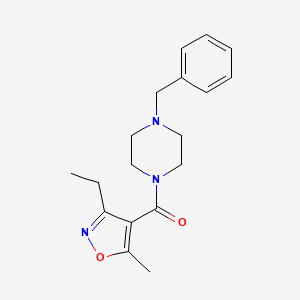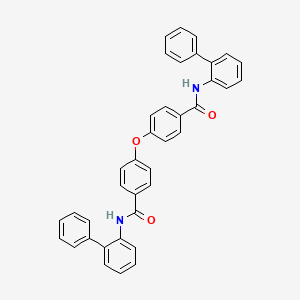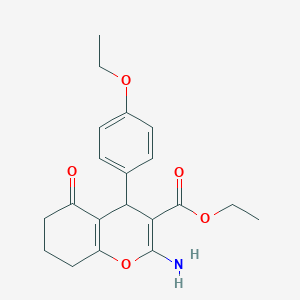
4-(2-adamantyl)-2,6-dimethylmorpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Adamantyl)-2,6-dimethylmorpholine is a chemical compound that features a morpholine ring substituted with an adamantyl group and two methyl groups. The adamantyl group is a bulky, diamondoid structure that imparts unique properties to the compound, making it of interest in various fields of research and application.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-adamantyl)-2,6-dimethylmorpholine typically involves the following steps:
Formation of the Adamantyl Intermediate: The adamantyl group can be introduced through the alkylation of adamantane with appropriate reagents.
Morpholine Ring Formation: The morpholine ring is synthesized through the reaction of diethanolamine with formaldehyde and a suitable acid catalyst.
Substitution Reaction: The adamantyl group is then attached to the morpholine ring through a substitution reaction, often using a halogenated adamantane derivative and a base to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Análisis De Reacciones Químicas
Types of Reactions
4-(2-Adamantyl)-2,6-dimethylmorpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The adamantyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenated derivatives and bases like sodium hydroxide or potassium tert-butoxide are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield adamantyl ketones or alcohols, while substitution reactions can introduce various functional groups into the adamantyl structure.
Aplicaciones Científicas De Investigación
4-(2-Adamantyl)-2,6-dimethylmorpholine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activity, including antiviral and antibacterial properties.
Medicine: Research is ongoing into its potential use as a pharmaceutical agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of 4-(2-adamantyl)-2,6-dimethylmorpholine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, altering their activity.
Pathways Involved: It can modulate signaling pathways, leading to changes in cellular processes such as metabolism, proliferation, and apoptosis.
Comparación Con Compuestos Similares
Similar Compounds
1-Adamantylamine: Similar in structure but lacks the morpholine ring.
2-Adamantylamine: Another adamantyl derivative with different substitution patterns.
Adamantane: The parent hydrocarbon structure without additional functional groups.
Uniqueness
4-(2-Adamantyl)-2,6-dimethylmorpholine is unique due to the combination of the adamantyl group and the morpholine ring, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications requiring stability, rigidity, and specific reactivity.
Propiedades
IUPAC Name |
4-(2-adamantyl)-2,6-dimethylmorpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27NO/c1-10-8-17(9-11(2)18-10)16-14-4-12-3-13(6-14)7-15(16)5-12/h10-16H,3-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CARTZNRWSOUZSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C2C3CC4CC(C3)CC2C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-4-[4-(methylsulfonyl)piperazin-1-yl]butane-1,4-dione](/img/structure/B5014086.png)
![1-[2-(3-fluorophenyl)ethyl]-6-oxo-N-[2-(2-oxo-1-pyrrolidinyl)ethyl]-3-piperidinecarboxamide](/img/structure/B5014092.png)

![4-[5-(2-chlorophenyl)-3-(4-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B5014100.png)
![2-[(5-Methyl-2-oxo-2,3-dihydro-1H-indol-3-YL)methyl]-3-(2-phenylethyl)-3,4-dihydroquinazolin-4-one](/img/structure/B5014110.png)
![2-methyl-N-[1-(4-methylphenyl)ethyl]propanamide](/img/structure/B5014113.png)

![1-[(6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl]-4-(2,3-dimethylphenyl)piperazine](/img/structure/B5014118.png)

![N-cycloheptyl-1-[(2-ethoxyphenyl)methyl]piperidine-4-carboxamide](/img/structure/B5014123.png)
![1-[4-(2-hydroxy-3-pyrrolidin-1-ylpropoxy)phenoxy]-3-pyrrolidin-1-ylpropan-2-ol](/img/structure/B5014132.png)
![1-[2-(2-Chlorophenoxy)ethoxy]-2-methoxy-4-prop-2-enylbenzene](/img/structure/B5014137.png)
![(5E)-3-(4-chlorobenzyl)-5-{[5-(4-chloro-3-nitrophenyl)furan-2-yl]methylidene}imidazolidine-2,4-dione](/img/structure/B5014152.png)
![1-benzyl-N-[4-(1,3-thiazol-4-yl)phenyl]-3-piperidinecarboxamide](/img/structure/B5014154.png)
